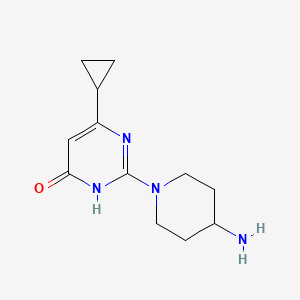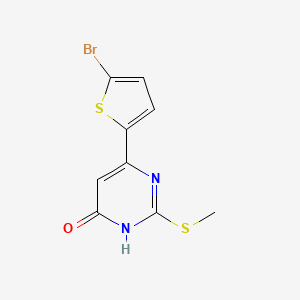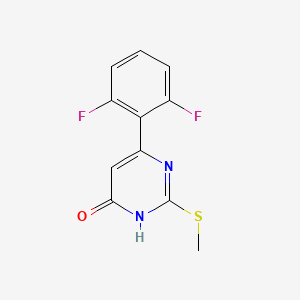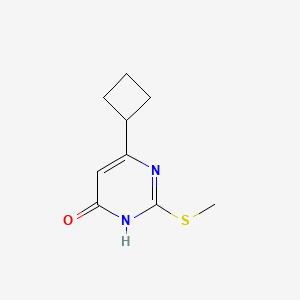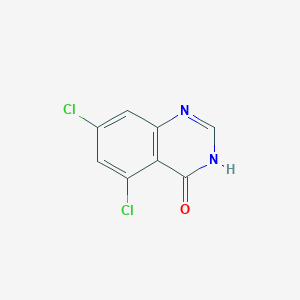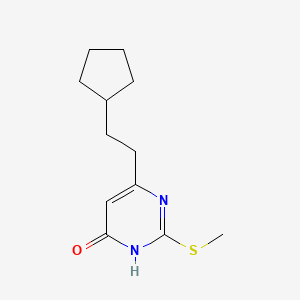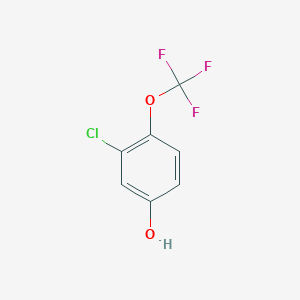
3-氯-4-(三氟甲氧基)苯酚
描述
3-Chloro-4-(trifluoromethoxy)phenol is a useful research compound. Its molecular formula is C7H4ClF3O2 and its molecular weight is 212.55 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Chloro-4-(trifluoromethoxy)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-4-(trifluoromethoxy)phenol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
3-氯-4-(三氟甲氧基)苯酚:科学研究应用
有机合成中间体: 该化合物用作有机合成的中间体。 它在构建更复杂的化学结构中发挥作用,这些结构可用于制药、农用化学品和染料工业等各个领域 .
催化对映选择性合成: 它已用于酯的催化对映选择性合成。 该过程对于生产旋光活性化合物至关重要,这些化合物在某些药物的制造中很重要 .
GPR119 调节剂用于代谢性疾病: 该化合物用作制备作为 GPR119 调节剂的异吲哚啉酮化合物的试剂。 这些调节剂正在研究用于治疗代谢性疾病,例如糖尿病、肥胖症、血脂异常和相关疾病 .
三氟甲氧基化试剂: 近年来,开发了新的三氟甲氧基化试剂,该化合物由于其三氟甲氧基基团可能在其中发挥作用。 这些试剂对于将三氟甲氧基基团引入其他化合物中很重要,这可以改变其物理和化学性质,以用于各种应用 .
药物应用: 含三氟甲基基团的化合物,如 3-氯-4-(三氟甲氧基)苯酚,已获得 FDA 批准用于药物,如索拉非尼,用于治疗晚期肝细胞癌(原发性肝癌) .
吡啶衍生物: 三氟甲氧基基团独特的物理化学性质有助于吡啶衍生物的生物活性。 预计这些衍生物将在未来发现新的应用 .
作用机制
Target of Action
It is used as a reagent in the preparation of isoindolinone compounds as gpr119 modulators . GPR119 is a G protein-coupled receptor that plays a crucial role in glucose homeostasis and lipid metabolism .
Mode of Action
It is known to participate in suzuki–miyaura coupling reactions , a type of cross-coupling reaction used to form carbon-carbon bonds . In this reaction, oxidative addition occurs with formally electrophilic organic groups, and transmetalation occurs with formally nucleophilic organic groups .
Biochemical Pathways
Given its use in the synthesis of gpr119 modulators , it may indirectly influence pathways related to glucose homeostasis and lipid metabolism.
Pharmacokinetics
Its predicted properties include a boiling point of 2157±350 °C and a density of 1515±006 g/cm3 . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
As a reagent in the synthesis of gpr119 modulators , it may contribute to the therapeutic effects of these compounds, which include improved glucose homeostasis and lipid metabolism .
Action Environment
It is recommended to be stored in an inert atmosphere at room temperature , suggesting that exposure to oxygen and extremes of temperature may affect its stability.
生化分析
Biochemical Properties
3-Chloro-4-(trifluoromethoxy)phenol plays a significant role in various biochemical reactions. It is known to interact with enzymes such as GPR119 modulators, which are involved in glucose homeostasis and lipid metabolism . The compound’s interaction with these enzymes helps in the regulation of metabolic processes, making it a valuable reagent in biochemical research.
Cellular Effects
The effects of 3-Chloro-4-(trifluoromethoxy)phenol on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound’s impact on cell signaling pathways can lead to changes in cellular responses, affecting processes such as cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 3-Chloro-4-(trifluoromethoxy)phenol exerts its effects through binding interactions with specific biomolecules. It acts as an enzyme modulator, either inhibiting or activating enzyme activity . These interactions can lead to changes in gene expression, further influencing cellular functions and metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Chloro-4-(trifluoromethoxy)phenol can vary over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under inert atmospheric conditions at room temperature . Its degradation over time can lead to changes in its biochemical activity.
Dosage Effects in Animal Models
The effects of 3-Chloro-4-(trifluoromethoxy)phenol in animal models vary with different dosages. At lower doses, the compound may exhibit beneficial effects, such as improved glucose homeostasis and lipid metabolism . At higher doses, it can cause toxic or adverse effects, including respiratory irritation and skin corrosion .
Metabolic Pathways
3-Chloro-4-(trifluoromethoxy)phenol is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s role in these pathways is crucial for understanding its overall impact on metabolic processes.
Transport and Distribution
Within cells and tissues, 3-Chloro-4-(trifluoromethoxy)phenol is transported and distributed through specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its biochemical activity and function.
Subcellular Localization
The subcellular localization of 3-Chloro-4-(trifluoromethoxy)phenol is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These factors determine its precise location within the cell, influencing its biochemical interactions and effects.
属性
IUPAC Name |
3-chloro-4-(trifluoromethoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3O2/c8-5-3-4(12)1-2-6(5)13-7(9,10)11/h1-3,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDKAPCMMTRJKTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)Cl)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60654245 | |
| Record name | 3-Chloro-4-(trifluoromethoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60654245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000339-94-5 | |
| Record name | 3-Chloro-4-(trifluoromethoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60654245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


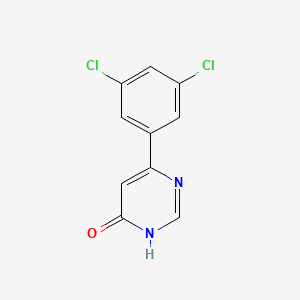
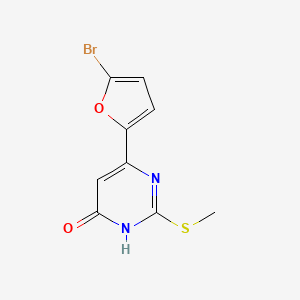

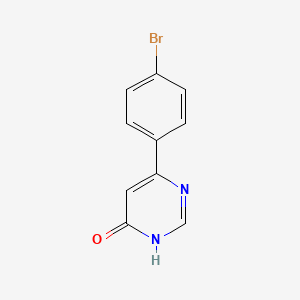
![5-(Methylthio)-3-(4-nitrophenyl)isothiazolo[4,5-d]pyrimidin-7-ol](/img/structure/B1486818.png)
